Phenethylamine, N-(2-bromoallyl)-

Description

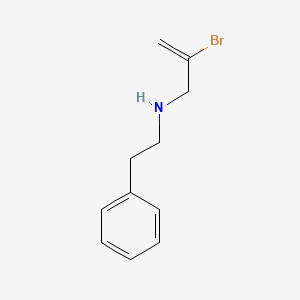

Phenethylamine, N-(2-bromoallyl)- is a brominated allylamine derivative of phenethylamine, characterized by a bromine atom attached to the allylic position of the N-substituted side chain (Fig. 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized α-amino ketones via cross-coupling and oxidative cleavage strategies . Its synthetic utility stems from the reactivity of the bromoallyl group, which enables diverse transformations, including Suzuki and photoredox cross-coupling reactions. The compound also exhibits broad functional group tolerance, accommodating carbamate, amide, sulfamide, and carbamoyl protecting groups, making it adaptable for target-oriented syntheses .

Figure 1: Molecular structure of Phenethylamine, N-(2-bromoallyl)-.

Properties

CAS No. |

72551-18-9 |

|---|---|

Molecular Formula |

C11H14BrN |

Molecular Weight |

240.14 g/mol |

IUPAC Name |

2-bromo-N-(2-phenylethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H14BrN/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,13H,1,7-9H2 |

InChI Key |

VODKATDPEHXVQP-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CNCCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethylamine, N-(2-bromoallyl)- can be synthesized through several methods. One common method involves the reaction of phenethylamine with 2,3-dibromopropene. The reaction is typically carried out in an aqueous solution of ethylamine, followed by the addition of 2,3-dibromopropene. The mixture is stirred for several hours, and the product is isolated through distillation under reduced pressure .

Industrial Production Methods: Industrial production of Phenethylamine, N-(2-bromoallyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and distillation units helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: Phenethylamine, N-(2-bromoallyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Phenethylamine, N-(2-bromoallyl)- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenethylamine, N-(2-bromoallyl)- involves its interaction with various molecular targets. In the brain, it regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction influences the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting mood and cognitive functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Data-Driven Insights

Research Findings and Key Differentiators

Synthetic Versatility : Phenethylamine, N-(2-bromoallyl)-, outperforms chloroallyl analogs in cross-coupling reactions due to the bromine atom’s superior leaving-group ability and compatibility with photoredox protocols .

Scalability : Reactions with N-(2-bromoallyl)-ethylamine achieve high yields (75%) under mild conditions, contrasting with the lower yields (20–29%) observed for chloroallyl derivatives with lithium or sodium amide .

Divergent Applications: Unlike psychoactive phenethylamines (e.g., 25B-NBOMe), N-(2-bromoallyl)-phenethylamine is non-bioactive and exclusively used in materials science and medicinal chemistry as a building block .

Biological Activity

Phenethylamine, N-(2-bromoallyl)- is a substituted phenethylamine that has garnered attention for its potential biological activities. This article provides a comprehensive review of the compound's biological activity, including its interactions with various receptors, pharmacological effects, and implications for therapeutic applications.

Chemical Structure and Properties

Phenethylamine derivatives are characterized by a phenyl ring attached to an ethylamine chain. The introduction of the bromoallyl group enhances the compound's reactivity and potential biological interactions.

Interaction with Receptors

Phenethylamines, including N-(2-bromoallyl)-, interact with a variety of receptors, primarily in the central nervous system (CNS). Key interactions include:

- Dopaminergic Receptors : These compounds can influence dopamine transmission, which is crucial for regulating mood and reward pathways.

- Adrenergic Receptors : They interact with both α- and β-adrenergic receptors, affecting cardiovascular and CNS functions .

- Trace Amine-Associated Receptors (TAARs) : These receptors play a role in modulating neurotransmitter release and have been implicated in various neuropsychiatric conditions .

Effects on Neurotransmitter Systems

Research indicates that phenethylamines can alter levels of key neurotransmitters such as dopamine and serotonin. For instance, studies have shown that β-phenethylamine significantly increases dopamine concentrations in specific brain regions, suggesting a potential for enhancing dopaminergic signaling .

In Vitro Studies

A study investigated the binding affinity of various phenethylamines to the colchicine binding site on tubulin. The results indicated that certain substituted phenethylamines could destabilize microtubules, potentially impacting neuronal structure and function . This interaction may have implications for neurodegenerative diseases where microtubule stability is compromised.

In Vivo Studies

In animal models, administration of β-phenethylamine has shown increased locomotor activity and rewarding effects, indicating its potential as a stimulant. The compound's ability to enhance dopaminergic activity suggests it could be explored for therapeutic uses in mood disorders .

Case Studies

- Case Study on Dopaminergic Effects : In a controlled study involving rats, β-phenethylamine administration led to significant increases in self-administration rates compared to saline controls. This suggests a rewarding effect consistent with dopaminergic activation .

- Microtubule Interaction Study : A molecular docking study highlighted the ability of certain phenethylamines to bind to tubulin at the colchicine site, leading to potential disruptions in microtubule dynamics. This finding emphasizes the need for further exploration into the neurotoxic effects of these compounds .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Dopaminergic Activity | Increased self-administration in rats (p < 0.001) |

| Study 2 | Microtubule Interaction | Binding affinity at colchicine site observed |

| Study 3 | Adrenergic Receptor Activity | Modulation of cardiovascular responses noted |

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-bromoallyl)-phenethylamine derivatives?

N-(2-Bromoallyl)-phenethylamine derivatives are synthesized via cross-coupling strategies (e.g., Suzuki or photoredox coupling) followed by oxidative cleavage to yield α-amino ketones. The bromoallyl group acts as a versatile platform, enabling the introduction of aryl, heteroaryl, or alkyl groups. Oxidative cleavage traditionally uses ozonolysis or Lemieux-type oxidations, but recent methods employ photochemical protocols with oxygen or photoexcited nitroarenes for milder conditions .

Advanced: How do oxidative cleavage protocols impact the selectivity and scalability of α-amino ketone synthesis?

Ozonolysis offers high yields but poses safety and scalability challenges due to ozone handling. Photochemical oxidation (e.g., using nitroarenes or O₂ under UV light) provides milder conditions, reducing side reactions and enabling gram-scale synthesis. For instance, photochemical methods achieve comparable yields (>80%) to ozonolysis while improving functional group tolerance, critical for complex molecule synthesis .

Basic: What analytical techniques are essential for characterizing N-(2-bromoallyl)-phenethylamine derivatives?

Structural confirmation requires GC-MS for fragmentation patterns and NMR (¹H/¹³C) to verify regiochemistry and substituent orientation. For halogenated derivatives, isotopic labeling (e.g., deuterium in bromophenol derivatives) aids in tracking reaction pathways. Mass spectrometry coupled with chromatographic separation (e.g., LC-TOF-MS) ensures purity assessment .

Advanced: How do alkali metal amides influence reaction yields in N-(2-bromoallyl)-phenethylamine cyclization?

Reactions with potassium amide (KNH₂) yield 50–56% cyclized products, whereas lithium/sodium amides yield 20–29% under identical conditions. Increasing the amide-to-substrate ratio (>2:1) enhances yields to >80% with KNH₂, attributed to improved deprotonation kinetics. Reaction times vary (5–10 hours), with NaNH₂ requiring longer durations .

Basic: What functional groups are tolerated during cross-coupling of N-(2-bromoallyl)-phenethylamine?

The synthetic platform tolerates carbamates, amides, sulfamides, and carbamoyl protecting groups. Aryl/alkyl groups introduced via Suzuki coupling (e.g., heteroaryl boronic acids) and electron-deficient substrates via photoredox (e.g., trifluoromethyl) are compatible, enabling diverse α-amino ketone libraries .

Advanced: What strategies enable regioselective halogenation in phenethylamine derivatives?

Halogenation at the 4-position of 2,5-dimethoxyphenethylamine involves:

- Direct bromination using Br₂ or NBS (N-bromosuccinimide).

- Iodination via iodine monochloride after protecting the amine as a trifluoroacetamide.

Isotopic labeling (e.g., ⁷⁹Br/⁸¹Br) or homologation (e.g., ethyl → propyl chains) aids in tracking regiochemistry during GC-MS analysis .

Basic: How does the choice of N-protecting groups affect downstream transformations?

Carbamates (e.g., Boc) and sulfamides enhance stability during cross-coupling but require acidic/basic deprotection. Amides (e.g., acetyl) resist harsh conditions but may limit nucleophilic reactivity. Optimal groups balance stability and ease of removal, as demonstrated in the synthesis of bioactive α-amino ketones .

Advanced: What mechanistic insights explain the reactivity of N-(2-bromoallyl)-phenethylamine in cycloadditions?

The bromoallyl group undergoes [3+2] cycloadditions via radical or polar pathways. Photoredox catalysis generates allyl radicals, enabling coupling with electron-deficient dienophiles. DFT studies suggest bromine’s electron-withdrawing effect lowers the activation energy for ring closure, favoring six-membered transition states .

Basic: What safety considerations apply to handling N-(2-bromoallyl)-phenethylamine derivatives?

Brominated compounds require inert atmosphere handling due to air sensitivity. PPE (gloves, goggles) is mandatory to prevent skin/eye contact (risk code R21/22). Waste disposal must follow halogenated organic protocols, as bromine byproducts can persist in aquatic systems .

Advanced: How can computational modeling optimize N-(2-bromoallyl)-phenethylamine reaction pathways?

Density Functional Theory (DFT) predicts transition-state geometries and substituent effects on reaction barriers. For example, simulations of photoredox-mediated cleavage identify nitroarenes as optimal oxidants by calculating electron-transfer energetics (ΔG < −20 kcal/mol). Machine learning models trained on reaction databases further predict optimal solvent/base combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.